ethyl 5-amino-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazinoindole core fused with a pyrazole ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of isatin with hydrazine derivatives to form the triazinoindole core. This intermediate is then reacted with ethyl chloroformate and other reagents to introduce the pyrazole and carboxylate groups .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and carboxylate groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 5-amino-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: The compound’s unique structure and reactivity make it useful in various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an iron chelator, binding to iron ions and disrupting cellular processes that depend on iron . This can lead to the inhibition of cancer cell proliferation and induction of apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 5-amino-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazole-4-carboxylate stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H13N7O2 |
---|---|
Molecular Weight |
323.31 g/mol |
IUPAC Name |
ethyl 5-amino-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C15H13N7O2/c1-2-24-14(23)9-7-17-22(12(9)16)15-19-13-11(20-21-15)8-5-3-4-6-10(8)18-13/h3-7H,2,16H2,1H3,(H,18,19,21) |
InChI Key |
CXRNMZZGDGPCRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=C(C4=CC=CC=C4N3)N=N2)N |
Origin of Product |
United States |
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